N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-2-23-13-5-3-4-11-8-14(25-16(11)13)12-10-26-18(19-12)20-17(21)15-9-22-6-7-24-15/h3-5,8-10H,2,6-7H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCMVXWJYUIMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the dioxine and carboxamide groups.
Preparation of Benzofuran Intermediate: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.
Preparation of Thiazole Intermediate: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The benzofuran and thiazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Functionalization: The coupled product is then functionalized to introduce the dioxine and carboxamide groups through a series of oxidation and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and functionalization steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structural features.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*LogP values estimated via fragment-based methods (e.g., benzofuran contributes +2.1, ethoxy +0.5).
Substituent Effects on Physicochemical Properties
- 7-Ethoxybenzofuran vs. Halogenated/Aryl Groups: The ethoxy group in the target compound enhances lipophilicity (higher LogP) compared to iodophenyl () or chlorinated analogs (). This may improve blood-brain barrier penetration but reduce aqueous solubility .
- Diethylaminoethyl Group (): This substituent in commercial analogs increases water solubility via protonation at physiological pH, contrasting with the target’s ethoxybenzofuran. Such differences could influence bioavailability and dosing regimens .
Recommendations :
- Conduct in vitro assays for kinase inhibition or antioxidant activity.
- Optimize solubility via prodrug strategies (e.g., phosphate esters).
Biological Activity
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Thiazole ring : Known for diverse pharmacological properties.
- Benzofuran moiety : Enhances solubility and reactivity.
- Dioxine structure : Imparts stability and potential bioactivity.
The molecular formula is , and its molecular weight is approximately 399.4 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of intermediates : Synthesis of benzofuran and thiazole derivatives.
- Coupling reactions : Using reagents such as acetic anhydride and thionyl chloride under controlled conditions to ensure high yield.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Preliminary studies suggest:
- Mechanism of Action : It may inhibit DNA topoisomerases I and II, leading to apoptosis in cancer cells while sparing normal cells.
Table 1 summarizes the anticancer activity against various cancer cell lines:
Antimicrobial Activity
The presence of the benzofuran moiety suggests potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
The biological effects of this compound are primarily attributed to:
- Enzyme Inhibition : Targeting critical enzymes involved in cell division and DNA replication.
- Signal Transduction Modulation : Interacting with specific receptors or proteins to influence biological pathways.
Q & A
Q. What experimental controls are essential when interpreting conflicting solubility data?
- Methodological Answer : Include buffer controls (e.g., PBS vs. simulated gastric fluid) and validate with orthogonal methods (e.g., NMR vs. UV-Vis). Test under inert atmospheres to rule out oxidative degradation .
Structural and Functional Insights
Q. How does the ethoxybenzofuran moiety influence this compound’s electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
